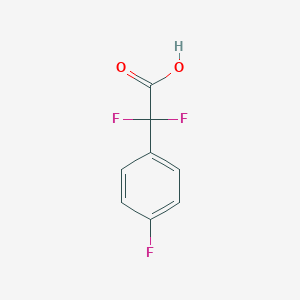

2,2-Difluoro-2-(4-fluorophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBKFWBINPQWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603919 | |

| Record name | Difluoro(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94010-78-3 | |

| Record name | Difluoro(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-2-(4-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Difluoro 2 4 Fluorophenyl Acetic Acid

Strategies for Selective Carbon-Fluorine Bond Formation at the α-Position

The introduction of two fluorine atoms at the α-position of a carboxylic acid presents a significant synthetic challenge. Various methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope.

Nucleophilic Fluorination Approaches for α,α-Difluoro Systems

Nucleophilic fluorination is a common strategy for forming carbon-fluorine bonds. In the context of α,α-difluoro systems, this often involves the reaction of a suitable precursor with a nucleophilic fluorine source. One approach involves the use of α-keto esters as starting materials. While direct nucleophilic fluorination of ketones and aldehydes can be challenging, the use of activated substrates can facilitate the reaction. nih.gov For instance, the synthesis of α-fluorinated methyl ketones has been achieved through homologation chemistry via nucleophilic halocarbenoid transfer. nih.gov Although not a direct route to the difluoroacetic acid, this highlights the principle of using nucleophilic fluorine sources for α-fluorination. A more direct approach to trifluoromethyl ketones from esters has been developed using fluoroform (HCF3) and a strong base like KHMDS, demonstrating the potential for nucleophilic trifluoromethylation, a related transformation. beilstein-journals.org

Electrophilic Fluorination Methodologies for Carboxylic Acid Derivatives

Electrophilic fluorination has emerged as a powerful tool for the synthesis of organofluorine compounds. researchgate.net This approach typically involves the reaction of an enolate or its equivalent with an electrophilic fluorinating agent. Reagents such as Selectfluor® are commonly employed for this purpose. organic-chemistry.org For the synthesis of α-fluorocarboxylic esters and acids, the corresponding esters or acids can be converted to their ketene acetals, which then react with an electrophilic fluorine source like acetyl hypofluorite (AcOF). nih.gov This method circumvents issues often associated with nucleophilic fluorination, such as elimination and rearrangement reactions. nih.gov The direct conversion of carboxylic acids to acyl fluorides can also be achieved using Selectfluor® in the presence of elemental sulfur, a process that proceeds via in situ formation of reactive sulfur-fluorine species. organic-chemistry.org

| Reagent System | Substrate | Product | Yield | Reference |

| Selectfluor® / S₈ | Carboxylic Acid | Acyl Fluoride (B91410) | High | organic-chemistry.org |

| Acetyl Hypofluorite | Ketene Acetal of Ester/Acid | α-Fluoro Ester/Acid | Good | nih.gov |

Decarboxylative Fluorination Reactions Utilizing Activated Precursors

Decarboxylative fluorination provides a route to introduce fluorine by replacing a carboxylic acid group. This method is particularly useful for the synthesis of alkyl fluorides from aliphatic carboxylic acids. princeton.edunih.gov The reaction can be promoted by photoredox catalysis, where visible light mediates the generation of an alkyl radical from the carboxylic acid, which is then trapped by a fluorine source. princeton.edunih.gov Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® has also been reported, proceeding efficiently in aqueous solution under mild conditions. nih.govacs.org This method demonstrates good functional group tolerance. acs.org While these methods typically yield monofluorinated products, they establish the principle of using carboxylic acids as precursors for fluorination. For the synthesis of di- and trifluoromethyl arenes, α,α-difluoro- and α-fluoroarylacetic acids can undergo decarboxylative fluorination with Selectfluor® under silver catalysis. nih.gov

| Catalyst/Promoter | Fluorinating Agent | Substrate | Product | Key Feature | Reference |

| Photoredox Catalyst | Selectfluor® | Aliphatic Carboxylic Acid | Alkyl Fluoride | Visible light-mediated | princeton.edunih.gov |

| Silver Nitrate | Selectfluor® | Aliphatic Carboxylic Acid | Alkyl Fluoride | Aqueous conditions | acs.org |

| Silver(I) | Selectfluor® | α,α-Difluoroarylacetic Acid | Trifluoromethylarene | Late-stage fluorination | nih.gov |

Electrochemical and Transition-Metal-Catalyzed Fluorination Techniques for Arylacetic Acids

Electrochemical methods offer a sustainable approach to fluorination, using electric current as a traceless oxidant. nih.govnih.gov Electrochemical fluorodecarboxylation of aryloxyacetic acids has been demonstrated for the synthesis of fluoromethyl aryl ethers. nih.govnih.gov This process involves the generation of a carbocation via decarboxylation, which is then trapped by a fluoride source. nih.gov

Transition-metal catalysis has also been extensively explored for the formation of C-F bonds. nih.gov Palladium is a commonly used metal for these transformations. nih.gov For instance, palladium-catalyzed aromatic C-H fluorination can be achieved with electrophilic fluorinating reagents like Selectfluor or NFSI at room temperature. nih.gov Silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids has also been developed. nih.gov The development of transition metal-catalyzed reactions to form aryldifluoromethyl carboxylic acid derivatives is an active area of research. escholarship.org Acyl fluorides can serve as versatile building blocks in transition-metal-catalyzed reactions, participating in acyl coupling, decarbonylative coupling, and as a source of fluorine. nih.gov

Synthesis of the 4-Fluorophenyl Moiety within the Phenylacetic Acid Framework

The introduction of a fluorine atom onto the aromatic ring is a crucial step in the synthesis of 2,2-Difluoro-2-(4-fluorophenyl)acetic acid.

Methods for Introducing the Fluorine Atom onto the Aromatic Ring

Several methods exist for the introduction of fluorine onto an aromatic ring. The classic Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate, is a well-established method for introducing a single fluorine atom. google.com Another approach involves electrophilic substitution reactions using powerful fluorinating agents. For example, NF₄BF₄ has been used to substitute hydrogen atoms on an aromatic ring with fluorine. google.comdtic.mildtic.mil Transition-metal-catalyzed methods also provide a powerful means for aryl C-F bond formation. princeton.eduresearchgate.net For instance, palladium-catalyzed fluorination of aryl triflates and bromides has been reported. nih.gov Nucleophilic aromatic substitution (SNAr) can also be employed, particularly when the aromatic ring is activated towards nucleophilic attack. researchgate.net

| Method | Reagents | Key Intermediate/Process | Reference |

| Balz-Schiemann Reaction | Arylamine, NaNO₂, HBF₄ | Arenediazonium tetrafluoroborate | google.com |

| Electrophilic Fluorination | Aromatic Compound, NF₄BF₄ | Electrophilic substitution | google.comdtic.mildtic.mil |

| Palladium-Catalyzed Fluorination | Aryl Triflates/Bromides, Fluoride Source, Pd Catalyst | Catalytic cross-coupling | nih.gov |

Approaches for Constructing the Phenylacetic Acid Scaffold from Fluorinated Aromatics

A key strategy in the synthesis of this compound involves the construction of the phenylacetic acid framework starting from readily available fluorinated aromatic precursors. One prominent method involves a two-step sequence commencing with a fluorinated aniline. google.com

This process begins with a diazotization reaction of a fluoroaniline, such as 4-fluoroaniline. The resulting diazonium salt is then subjected to an addition reaction with a suitable two-carbon synthon. A subsequent hydrolysis step then converts the intermediate to the final fluorophenylacetic acid. google.com A patented method describes the reaction of a fluoroaniline with vinylidene chloride in the presence of an acid and a diazo reagent, utilizing a phase transfer catalyst and a copper-based catalyst, to form a difluorophenyl trichloroethane intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the desired fluoro phenylacetic acid. google.com

Table 1: Two-Step Synthesis of Fluorophenylacetic Acids from Fluoroanilines google.com

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization and Addition | Fluoroaniline, vinylidene chloride, acid, diazo reagent, phase transfer catalyst, Cu-series catalyst | Difluorophenyl trichloroethane |

| 2 | Hydrolysis | Acidic conditions | Fluoro phenylacetic acid |

Convergent and Divergent Synthetic Pathways

Modern organic synthesis emphasizes efficiency and modularity, favoring convergent and divergent pathways that allow for the rapid generation of molecular diversity.

Utilization of Pre-formed Fluorine-Containing Synthons

Convergent strategies for the synthesis of this compound often employ pre-formed fluorine-containing building blocks. These synthons already possess the crucial difluoroacetic acid moiety or a precursor thereof, which is then coupled with the aromatic component.

One potential approach involves the use of reagents that can generate difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that can undergo insertion into C-H bonds or addition to double bonds. While direct insertion into the aromatic C-H bond of fluorobenzene followed by further functionalization is challenging, the reaction of difluorocarbene with a suitable aromatic precursor could be a viable route. Various precursors can be used to generate difluorocarbene, such as trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate. orgsyn.org

Another convergent strategy could employ a Reformatsky-type reaction. The classical Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.inwikipedia.org A variation of this reaction using an α,α-dihaloester, such as ethyl bromodifluoroacetate, with a 4-fluorobenzaldehyde derivative in the presence of zinc would lead to the direct formation of the this compound scaffold after hydrolysis. The organozinc reagent, or 'Reformatsky enolate', is prepared by treating the alpha-halo ester with zinc dust. wikipedia.org

Table 2: Potential Convergent Synthetic Approaches

| Approach | Key Fluorinated Synthon | Reaction Type |

| Difluorocarbene Chemistry | Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate | Carbene Insertion/Addition |

| Reformatsky Reaction | Ethyl bromodifluoroacetate | Nucleophilic Addition |

Multicomponent and Tandem Reactions for Complex Structure Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, offer a powerful tool for the rapid construction of complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate analogous α,α-disubstituted carboxylic acid derivatives.

For instance, isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are well-established for the synthesis of α-acyloxyamides and α-aminoacyl amides, respectively. nih.gov The development of a novel MCR involving a fluorinated aromatic aldehyde, a source of the difluoroacetate (B1230586) moiety, and a third component could provide a highly efficient and atom-economical route to the target molecule.

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. A hypothetical tandem approach could involve the initial formation of a difluorinated intermediate that spontaneously undergoes a subsequent rearrangement or cyclization to form a precursor to the final acid.

Development of Sustainable and Efficient Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety and efficiency.

Implementation of Green Chemistry Principles in Fluorinated Acid Synthesis

The synthesis of this compound can be made more sustainable by adhering to the twelve principles of green chemistry. This includes the use of less hazardous chemical syntheses, the design of energy-efficient processes, and the use of renewable feedstocks where possible. For example, replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a key metric for evaluating the "greenness" of a synthetic route.

Catalytic Systems and Environmentally Benign Reaction Conditions

The use of catalytic methods is a cornerstone of green chemistry. Catalysts, used in small amounts, can accelerate reactions, improve selectivity, and reduce the need for stoichiometric reagents, thereby minimizing waste. In the context of synthesizing this compound, the development of efficient and recyclable catalysts for key steps, such as C-C bond formation or fluorination, is a primary research goal.

For instance, the use of transition-metal catalysts in cross-coupling reactions to form the aryl-difluoroacetic acid bond could offer a more efficient alternative to traditional methods. Furthermore, employing environmentally benign reaction conditions, such as ambient temperature and pressure, and minimizing the use of protecting groups can contribute to a more sustainable synthetic process. The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also holds promise for developing greener synthetic routes to fluorinated compounds.

Chemical Reactivity and Derivatization of 2,2 Difluoro 2 4 Fluorophenyl Acetic Acid

Reactivity Profiles of the α,α-Difluoroacetic Acid Moiety

The presence of two fluorine atoms on the α-carbon significantly influences the reactivity of the acetic acid portion of the molecule.

The carboxylic acid group of 2,2-difluoro-2-(4-fluorophenyl)acetic acid undergoes typical reactions characteristic of this functional group, including esterification, amidation, and reduction. These transformations are fundamental for creating a variety of derivatives with modified physicochemical properties. For instance, esterification with different alcohols can modulate the compound's lipophilicity, while amidation with various amines can introduce new points for biological interactions. The acidic nature of the carboxylic proton also allows for salt formation.

Standard synthetic protocols can be employed for these transformations. For example, esterification can be achieved under Fischer conditions using an alcohol in the presence of a strong acid catalyst. Amide formation typically proceeds via activation of the carboxylic acid, for example, with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of an amine. Reduction of the carboxylic acid to the corresponding alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄).

The difluoromethylene (CF₂) group is a key feature that provides unique reactivity. While direct reactions at the difluoromethylene carbon of this compound itself are not commonly reported, related α,α-difluoroacetic acid derivatives can serve as precursors to difluorocarbene (:CF₂). chemicalbook.com For example, 2,2-difluoro-2-(fluorosulfonyl)acetic acid is utilized as a difluorocarbene source for the difluoromethylation of phenolic hydroxyl groups. chemicalbook.comsigmaaldrich.com This highly reactive intermediate can then participate in various cycloaddition and insertion reactions, allowing for the introduction of the difluoromethyl group into other molecules. chemicalbook.com The generation of difluorocarbene often involves decarboxylation of a difluoroacetate (B1230586) salt or derivative under thermal or basic conditions.

Reactivity of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group also offers opportunities for chemical modification, although its reactivity is influenced by the presence of the fluorine atom.

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution reactions, though the fluorine atom is a deactivating substituent. The directing effect of the fluorine atom is ortho- and para-directing. However, due to the deactivating nature of both the fluorine and the difluoroacetic acid side chain, these reactions may require harsh conditions. More commonly, nucleophilic aromatic substitution (SNAAr) reactions can occur, particularly if additional activating groups are present on the ring.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, provide versatile methods for functionalizing the aromatic ring. nih.gov These reactions typically require prior conversion of a C-H bond on the ring to a C-Halogen or C-Triflate bond to enable coupling with a suitable partner. For example, a borylation reaction could be performed on an aryl bromide precursor to enable a subsequent Suzuki coupling. nih.gov

The fluorine atom at the para-position exerts a significant electronic influence on the reactivity of the entire molecule. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2,2-difluoro-2-phenylacetic acid. nih.gov However, fluorine also has a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). In the para position, this resonance effect can partially offset the inductive effect. This dual electronic nature can modulate the reactivity of the aromatic ring in substitution reactions and influence the binding affinity of the molecule to biological targets. nih.gov

From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, its steric hindrance at the para-position is minimal and generally does not significantly impede reactions at the carboxylic acid group or the ortho positions of the phenyl ring.

Strategies for Derivatization in Structure-Activity Relationship (SAR) Studies

The chemical reactivity of this compound at its carboxylic acid, difluoromethylene, and aromatic ring positions allows for extensive derivatization, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov SAR studies systematically modify the structure of a lead compound to understand which parts of the molecule are essential for its biological activity and to optimize its properties.

A common strategy involves creating a library of analogs by modifying each of the three reactive sites. For example, a series of esters and amides can be synthesized to explore the impact of different substituents on the carboxylic acid terminus. The 4-fluorophenyl ring can be further functionalized with various electron-donating or electron-withdrawing groups at the ortho or meta positions to probe the electronic requirements for activity. nih.gov Research has indicated that electron-withdrawing groups are often preferred over electron-donating ones for improved potency in certain contexts. nih.gov The specific placement of fluorine atoms can also significantly impact potency and selectivity.

Below is an interactive table summarizing potential derivatization strategies for SAR studies:

| Molecular Region | Reaction Type | Potential Reagents/Conditions | Purpose in SAR |

| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Modify lipophilicity, solubility, and esterase stability. |

| Carboxylic Acid | Amidation | Amines, Coupling Agents (EDC, DCC) | Introduce hydrogen bond donors/acceptors, alter polarity. |

| 4-Fluorophenyl Ring | Electrophilic Substitution | Nitrating/Halogenating agents | Introduce new substituents to probe electronic/steric effects. |

| 4-Fluorophenyl Ring | Cross-Coupling Reactions | Boronic acids (Suzuki), Alkynes (Sonogashira) | Introduce diverse aryl or alkyl groups for extensive SAR exploration. |

By systematically applying these derivatization strategies, researchers can map the chemical space around the this compound scaffold to identify analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Functional Group Modifications of the Carboxylic Acid

The carboxylic acid moiety is a versatile functional group that can undergo a wide array of transformations. For This compound , these modifications would be key to creating a diverse range of derivatives.

Expected Reactivity:

Esterification: The carboxylic acid is expected to readily undergo Fischer esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with an alcohol would also likely yield esters.

Amide Formation: Conversion to amides could be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acyl chloride with a primary or secondary amine would be expected to produce the corresponding amide. Direct coupling of the carboxylic acid with an amine using peptide coupling reagents (e.g., HATU, HOBt) is another viable and common method.

Reduction: The carboxylic acid could likely be reduced to the corresponding primary alcohol, 2,2-difluoro-2-(4-fluorophenyl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Decarboxylation: While generally requiring harsh conditions, decarboxylation of the α,α-difluoroarylacetic acid could potentially be induced under specific thermal or catalytic conditions, leading to the formation of a difluoromethyl arene derivative.

A summary of potential, yet currently undocumented, functional group modifications of the carboxylic acid is presented in Table 1.

Table 1: Potential Functional Group Modifications of the Carboxylic Acid Moiety

| Reaction Type | Reagents (Predicted) | Product Class (Predicted) |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | SOCl₂, Amine | Amide |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Decarboxylation | Heat or Catalyst | Difluoromethyl Arene |

Chemical Transformations of the Aromatic Ring

The 4-fluorophenyl group of This compound presents opportunities for further functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The presence of the fluorine atom and the difluoroacetic acid group will influence the regioselectivity of these transformations.

Predicted Reactivity:

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the -C(F₂)COOH group is a meta-directing deactivator due to its electron-withdrawing nature. The interplay of these two substituents would likely make electrophilic substitution challenging and could lead to a mixture of products. Potential electrophilic reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the position ortho to the fluorine atom.

Halogenation: Introduction of another halogen (e.g., Br, Cl) could be achieved using the appropriate halogen and a Lewis acid catalyst, with substitution anticipated at the ortho position to the existing fluorine.

Sulfonation: Treatment with fuming sulfuric acid could introduce a sulfonic acid group, again likely directed to the ortho position.

Friedel-Crafts Reactions: Acylation and alkylation reactions would be significantly hindered due to the deactivating nature of the substituents.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom on the aromatic ring could potentially be displaced by strong nucleophiles, particularly if the ring is further activated by other electron-withdrawing groups. However, without additional activation, this reaction would likely require harsh conditions.

Table 2 outlines the potential, though not experimentally verified, transformations of the aromatic ring.

Table 2: Potential Chemical Transformations of the Aromatic Ring

| Reaction Type | Reagents (Predicted) | Product Position (Predicted) |

| Nitration | HNO₃, H₂SO₄ | Ortho to Fluorine |

| Bromination | Br₂, FeBr₃ | Ortho to Fluorine |

| Sulfonation | Fuming H₂SO₄ | Ortho to Fluorine |

Exploration of Chiral Analogs and Enantioselective Synthesis

The α-carbon of This compound is a prochiral center. The synthesis of enantiomerically pure forms of this compound or its derivatives could be of significant interest for applications in pharmaceuticals and materials science, as the biological activity and physical properties of chiral molecules are often stereospecific.

Currently, there is no published literature detailing the enantioselective synthesis or chiral resolution of This compound . However, several established methodologies could potentially be applied:

Chiral Resolution: The racemic acid could be resolved using chiral resolving agents, such as chiral amines (e.g., (R)- or (S)-α-methylbenzylamine), to form diastereomeric salts that could be separated by fractional crystallization. Subsequent acidification would then yield the individual enantiomers.

Asymmetric Synthesis: The development of an enantioselective synthesis would be a more direct approach. Potential strategies could involve:

Asymmetric hydrogenation of a suitable prochiral precursor.

Enantioselective alkylation of a nucleophilic difluoromethyl species.

Catalytic asymmetric fluorination of a corresponding phenylacetic acid precursor.

The successful development of such methods would provide access to valuable chiral building blocks.

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and bonding within a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2-Difluoro-2-(4-fluorophenyl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. The aromatic protons on the para-substituted phenyl ring typically appear as a complex multiplet or as two distinct doublets of doublets due to coupling with each other and with the fluorine atom on the ring. The acidic proton of the carboxylic acid group is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Key signals include the carboxyl carbon, the quaternary carbon bonded to the two fluorine atoms, and the carbons of the fluorophenyl ring. The signals for the carbons directly attached to fluorine atoms exhibit characteristic splitting patterns (carbon-fluorine coupling).

¹⁹F NMR: Given the presence of three fluorine atoms in two different chemical environments (two geminal difluoro groups and one aryl fluoride), ¹⁹F NMR is a particularly informative technique. It provides distinct signals for the CF₂ group and the aryl-F group. The coupling between these non-equivalent fluorine atoms can also be observed, providing further structural confirmation.

Detailed spectral data from the literature is summarized in the table below:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.65-7.60 | m | 2H, Ar-H | |

| 7.25-7.20 | m | 2H, Ar-H | ||

| ¹³C | 168.5 (t) | t | J(C-F) = 33.0 | C=O |

| 164.0 (d) | d | J(C-F) = 252.0 | C-F (aryl) | |

| 131.5 (dt) | dt | J(C-F) = 9.0, J(C-F) = 3.0 | CH (aryl) | |

| 116.5 (d) | d | J(C-F) = 22.0 | CH (aryl) | |

| 115.0 (t) | t | J(C-F) = 250.0 | CF₂ | |

| ¹⁹F | -105.0 | s | Ar-F | |

| -108.0 (t) | t | J(F-H) = 7.0 | CF₂ |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound (C₈H₅F₃O₂), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid is often derivatized, for example, by esterification, to increase its volatility. The gas chromatograph separates the derivatized compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the direct analysis of this compound without derivatization. The compound can be separated from non-volatile impurities using reverse-phase HPLC, and the eluent is directly introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS | ESI- | 189.0122 | [M-H]⁻ (Calculated for C₈H₄F₃O₂⁻: 189.0118) |

| GC-MS (as methyl ester) | EI | 204.03 | [M]⁺ of C₉H₇F₃O₂ |

| LC-MS | ESI- | 189.0 | [M-H]⁻ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum will exhibit characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, often overlapping with C-H stretching frequencies.

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹, are indicative of the C-F bonds of the difluoroalkyl and aryl fluoride (B91410) groups.

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ range is associated with the C-O single bond of the carboxylic acid.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for isolating specific components.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve a good separation between the main compound and any potential impurities.

A common approach for this acidic compound would be reversed-phase HPLC using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or phosphoric acid to suppress the ionization of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm).

A representative HPLC method is detailed below:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the quantification of the purity of this compound by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis due to its high boiling point and polar carboxylic acid group, its volatile derivatives can be readily analyzed. The most common derivatization method is esterification to form, for example, the methyl or ethyl ester. This is typically achieved by reacting the carboxylic acid with an alcohol (methanol or ethanol) in the presence of an acid catalyst.

Once derivatized, the resulting ester can be injected into a gas chromatograph. The separation is usually performed on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS) can be used for detection. This approach is particularly useful for assessing the presence of volatile impurities that may not be easily detected by HPLC.

Applications in Medicinal Chemistry and Agrochemical Research

2,2-Difluoro-2-(4-fluorophenyl)acetic Acid as a Crucial Synthetic Intermediate

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery and development. The presence of fluorine can significantly alter the physicochemical and biological properties of a compound, often leading to enhanced potency, improved metabolic stability, and better membrane permeability. This compound serves as a readily available source of the difluoromethyl and fluorophenyl groups, making it a valuable precursor for a diverse array of complex molecules.

Precursor for Pharmaceutical Agents and Biologically Active Compounds

The application of this compound as a starting material or key intermediate is evident in the synthesis of various pharmaceutical agents and biologically active compounds. Its structural motifs are found in molecules designed to interact with specific biological targets, leading to therapeutic effects.

While direct synthesis of commercial anti-inflammatory or analgesic drugs from this compound is not prominently documented in publicly available research, the broader class of fluorinated phenylacetic acid derivatives has been extensively investigated for such therapeutic applications. For instance, research into non-steroidal anti-inflammatory drugs (NSAIDs) has explored various acetic acid derivatives to develop agents with improved efficacy and reduced side effects. The development of compounds like 2-fluoroloxoprofen, a derivative with lower gastric ulcerogenic activity than its non-fluorinated counterpart, highlights the therapeutic potential of introducing fluorine into this class of drugs. nih.gov The structural similarities suggest that this compound could serve as a valuable scaffold in the design of novel anti-inflammatory and analgesic candidates.

The synthesis of the blockbuster antidiabetic drug Sitagliptin primarily involves the key intermediate 2,4,5-trifluorophenylacetic acid. google.comresearchgate.net While this compound is not the direct precursor in the most common industrial synthesis routes for Sitagliptin, the closely related compound, 2-(2,4-Difluorophenyl)acetic acid, is listed as an impurity and a related substance to Sitagliptin. veeprho.com This indicates that difluorophenylacetic acid derivatives are relevant in the context of Sitagliptin's chemistry, potentially arising as byproducts or from alternative synthetic strategies. The development of various chemo-enzymatic routes to produce the D-(2,4,5-trifluorophenyl)alanine precursor for Sitagliptin underscores the importance of fluorinated phenylacetic acid derivatives in this therapeutic area. polimi.itrsc.org

Research into novel sedative and hypnotic agents has explored the use of fluorine-substituted phenyl acetate (B1210297) derivatives to develop compounds with rapid onset and predictable recovery profiles. While a direct synthesis from this compound is not explicitly detailed, studies on related structures provide strong evidence for its potential as a scaffold. For example, the synthesis and evaluation of various fluorine-substituted phenyl acetate derivatives have demonstrated their hypnotic activities. These studies often involve the modification of the core phenylacetic acid structure to optimize pharmacological properties. The search for ideal sedative-hypnotics with minimal side effects is an ongoing area of research where novel fluorinated compounds are of significant interest. nih.govtaylorfrancis.com

Hypnotic Activity of Representative Fluorine-Substituted Phenyl Acetate Derivatives

| Compound | Structure | Hypnotic Dose (HD50, mg/kg) | Time to Onset (s) | Duration of Action (min) |

|---|---|---|---|---|

| Propofol | 2,6-Diisopropylphenol | 9.8 | 35 | 5.2 |

| AZD-3043 | [4-[(N,N-Diethylcarbamoyl)methoxy]-3-ethoxyphenyl]acetic acid propyl ester | 15.4 | 28 | 2.1 |

| Propanidid | (4-diethylcarbamoylmethoxy-3-methoxy-phenyl)-acetic acid propyl ester | 25.1 | 25 | 3.5 |

This table presents data for well-known sedative/hypnotic agents, providing a baseline for comparison with novel fluorine-substituted derivatives. The data highlights key parameters used to evaluate the efficacy of such compounds. nih.gov

Intermediate in Agrochemical Development

Fluorinated compounds are crucial in the development of modern agrochemicals due to their ability to impart enhanced biological activity. chemimpex.com Phenylacetic acid building blocks containing fluorine, such as α,α-Difluorophenylacetic acid, are used as reagents in the synthesis of ingredients for agrochemicals. ossila.com The subject compound, this compound, with its distinct trifluorinated structure, is a valuable precursor in this field.

The development of effective herbicides and fungicides is essential for global food security, and new solutions are needed to combat growing resistance issues. researchgate.net Fluorinated building blocks like this compound are employed in the synthesis of complex active ingredients for this purpose. chemimpex.com While not an active herbicide itself, it serves as a key component, introducing the difluoroacetic acid moiety into a larger molecular scaffold. This process is a critical step in creating new crop protection products designed to have superior performance profiles.

Influence of Fluorination on Compound Bioactivity and Pharmacological Profiles

The presence of fluorine atoms in a molecule dramatically influences its chemical and biological properties. The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to optimize drug and agrochemical performance. benthamscience.comtandfonline.com

One of the most significant advantages of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it resistant to enzymatic attack. nih.gov By replacing hydrogen atoms at metabolically vulnerable sites with fluorine, as in the difluoroacetic acid moiety, chemists can block oxidative metabolism, prolonging the compound's active life within the target organism. tandfonline.comnih.gov

Fluorination also impacts a molecule's lipophilicity, which in turn affects its ability to permeate cell membranes. tandfonline.com Increased lipophilicity can improve a compound's transport across biological barriers, leading to better bioavailability and cellular uptake. benthamscience.comtandfonline.com The inductive effect of the difluoromethyl group also increases the acidity of the carboxylic acid, a property that can be fine-tuned to optimize interactions with biological targets. ossila.com

Impact of Fluorination on Physicochemical Properties

| Property | Effect of Fluorine Incorporation | Consequence for Bioactivity |

|---|---|---|

| Metabolic Stability | Increases due to the high strength of the C-F bond, which blocks oxidative metabolism. nih.govtandfonline.com | Longer half-life and increased bioavailability. tandfonline.com |

| Membrane Permeability | Alters lipophilicity, which can enhance penetration of cell membranes. benthamscience.comtandfonline.com | Improved uptake into target cells and organisms. tandfonline.com |

| Acidity (pKa) | Increases the acidity of nearby functional groups through strong inductive effects. ossila.comnih.gov | Can modify binding interactions with enzymes and receptors. nih.gov |

| Binding Affinity | Can increase affinity for target proteins through favorable electrostatic and hydrophobic interactions. researchgate.netbenthamscience.com | Enhanced potency and efficacy of the final compound. researchgate.net |

The introduction of fluorine can lead to more potent and selective drugs and agrochemicals. researchgate.net The high electronegativity of fluorine creates strong molecular dipoles and can alter the conformation of a molecule. nih.gov These changes can lead to more precise and stronger binding to the active site of a target enzyme or receptor, increasing the compound's efficacy. researchgate.netbenthamscience.com This enhanced binding affinity means that a lower concentration of the compound is needed to achieve the desired biological effect. researchgate.net

Furthermore, this increased specificity can improve the safety profile of a compound by reducing off-target effects. nih.gov By ensuring the molecule interacts preferentially with its intended target, the potential for unintended interactions with other biological molecules is minimized.

Emerging Applications in Material Science and Functional Materials

The utility of fluorinated compounds extends beyond life sciences into the realm of material science. Highly fluorinated molecules are known for their exceptional thermal and chemical resistance. chemimpex.com Analogous compounds, such as 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, are utilized in the development of advanced materials, polymers, and specialty coatings. chemimpex.com Given its stable fluorinated structure, this compound holds potential as a building block for creating functional materials with desirable properties like high durability and resistance to degradation. These characteristics make such compounds valuable for innovations in polymer science and surface modification technologies. chemimpex.com

Contribution to the Synthesis of Fluorinated Polymers and Organic Electronic Materials

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. rsc.org The gem-difluoro group (a carbon atom bonded to two fluorine atoms) present in this compound is a particularly influential structural motif. rsc.org This group can serve as a bioisostere for carbonyl groups or ether oxygen atoms, which is a valuable strategy in medicinal chemistry. rsc.org

While direct polymerization of this compound is not widely documented, its derivatives and analogous compounds are instrumental in creating advanced materials. The compound can be used to introduce the difluoromethylenephenyl group into various molecular structures through reactions like decarboxylative difluoroalkylation. nih.govrsc.org This technique allows for the formation of carbon-carbon bonds, attaching the fluorinated moiety to other molecules, which can then be polymerized.

Fluoropolymers are a class of polymers known for their exceptional properties, including high resistance to heat, chemicals, and oxidation, as well as excellent weatherability and durability. researchgate.net These characteristics are largely due to the high strength of the carbon-fluorine bond. researchgate.net The synthesis of these high-performance materials often involves the radical polymerization of fluoroalkenes. researchgate.net By incorporating units derived from compounds like this compound, it is possible to develop polymers with tailored properties.

In the realm of organic electronic materials, the gem-difluoro group is of particular interest. Gem-difluoro olefins, which can be synthesized from precursors like fluorinated diazoalkanes, are recognized as important structural motifs with applications in materials science. nih.govacs.org For instance, difluoromethylene-bridged bithiophenes and their oligomers have been investigated as n-type semiconductors, a critical component in organic electronic devices. acs.org The strong electron-withdrawing nature of the difluoromethylene group can influence the electronic properties of conjugated polymer systems, making them suitable for applications in transistors and solar cells.

Development of Materials with Enhanced Durability and Resistance

The development of materials with enhanced durability and resistance is a primary focus of modern materials science. Fluoropolymers are at the forefront of this research due to their inherent stability. researchgate.net The principles of fluoropolymer synthesis can be applied to create materials with specific desirable characteristics. For example, a facile method has been reported for synthesizing fluoropolymers with tunable unsaturation by the controlled dehydrochlorination of commercially available poly(vinylidene fluoride-co-chlorotrifluoroethylene). rsc.org These resulting polymers can be cured to produce high-performance rubbers with excellent solvent resistance and mechanical properties. rsc.org

Research into cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts demonstrates a method for creating various difluoroalkylated products. nih.govresearchgate.net This methodology allows for the construction of quaternary C(sp3)–CF2 bonds, which can be a key step in synthesizing complex molecules for advanced materials. nih.govresearchgate.net The resulting structures, containing the gem-difluoro unit, are expected to exhibit the enhanced stability and resistance characteristic of fluorinated compounds.

Below is a table summarizing the key properties and applications discussed:

| Feature | Contribution to Fluorinated Polymers & Organic Electronics | Contribution to Enhanced Material Durability |

| Key Structural Moiety | gem-Difluoromethylene group | gem-Difluoromethylene group |

| Synthetic Pathway | Decarboxylative difluoroalkylation, radical polymerization of derived fluoroalkenes. nih.govrsc.orgresearchgate.net | Incorporation into polymer backbones via various synthetic methods. |

| Resulting Material Class | Fluoropolymers, n-type semiconductors. researchgate.netacs.org | High-performance fluoropolymers, specialty rubbers. researchgate.netrsc.org |

| Enhanced Properties | Tunable electronic properties. acs.org | Thermal stability, chemical and oxidative resistance, solvent resistance, enhanced durability. researchgate.netrsc.org |

| Example Application | Organic transistors, photovoltaic devices. researchgate.netacs.org | Coatings, seals, gaskets, high-performance elastomers. researchgate.netrsc.org |

Computational Chemistry and Mechanistic Elucidation Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of fluorinated compounds. These calculations help in understanding the distribution of electrons within the molecule and how this distribution influences its stability and reactivity.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. emerginginvestigators.org

For 2,2-Difluoro-2-(4-fluorophenyl)acetic acid, the presence of three highly electronegative fluorine atoms significantly influences its electronic landscape. The two fluorine atoms on the alpha-carbon (the carbon adjacent to the carboxyl group) and the fluorine on the phenyl ring act as strong electron-withdrawing groups. acs.org This inductive effect lowers the energy of the molecular orbitals. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.org Computational studies on similar fluorinated organic compounds show that fluorination can enhance chemical stability. emerginginvestigators.org The inclusion of fluorine can also modulate physicochemical properties like acidity. For instance, fluorination on the carbon chain of carboxylic acids generally increases acidity (lowers pKa), with the effect being most pronounced when the fluorine is on the alpha-carbon. nih.gov

Table 1: Representative Computational Data for Fluorinated Carboxylic Acids

| Property | Description | Typical Value Range for Fluorinated Acids | Significance for this compound |

|---|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 4 - 6 eV | A larger gap indicates higher chemical stability and lower reactivity. The multiple fluorine atoms are expected to contribute to a significant gap. |

| pKa | A measure of acidity. | 0.5 - 3.0 | The gem-difluoro and para-fluoro substitutions are predicted to substantially increase the acidity compared to non-fluorinated phenylacetic acid. |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2 - 5 Debye | The asymmetrical distribution of electronegative fluorine and oxygen atoms results in a significant dipole moment, influencing solubility and intermolecular interactions. |

Note: The values presented are illustrative and based on trends observed in computational studies of various fluorinated carboxylic acids. Specific calculated values for this compound would require a dedicated DFT study.

A Molecular Electrostatic Potential (MESP) map is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). These maps are crucial for predicting how a molecule will interact with other chemical species.

For this compound, an MESP map would reveal distinct regions of charge distribution:

Negative Potential: The most negative regions would be concentrated around the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the three fluorine atoms. These sites are susceptible to attack by electrophiles (electron-seeking species) and are likely to act as hydrogen bond acceptors.

Positive Potential: A significant region of positive potential would be located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation. The hydrogen atoms on the phenyl ring would exhibit a much weaker positive potential.

This charge distribution allows for the prediction of intermolecular interactions. The negative poles on the oxygens and fluorines can engage in favorable interactions with positively charged residues in a biological target, such as an enzyme's active site. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms, selectivity, and efficiency of chemical syntheses.

The synthesis of fluorinated compounds can be complex. One common method for producing compounds like this compound involves the deoxyfluorination of a corresponding carboxylic acid precursor or the hydrolysis of an intermediate. organic-chemistry.org Computational modeling can be used to map out the entire reaction coordinate for such a process.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the activation energy for each step, identifying the rate-determining step of the reaction. For a catalyzed reaction, computational models can show how the catalyst interacts with the substrate to lower the activation energy, for example, by stabilizing a transition state or forming a more reactive intermediate.

When a reaction can potentially yield multiple products, computational analysis can predict the most likely outcome. By comparing the activation energies of the transition states leading to different products, chemists can understand and predict regioselectivity and stereoselectivity.

For example, in the synthesis of fluorinated aromatics, the position of fluorination is critical. Computational models can calculate the relative energies of transition states for fluorine addition at different positions on the phenyl ring, explaining why one isomer is formed preferentially over others. Similarly, reaction conditions such as temperature and solvent can be included in the models to understand their impact on reaction efficiency and by-product formation. This predictive power is invaluable for optimizing synthetic routes to minimize waste and maximize yield. nih.gov

Molecular Dynamics Simulations in Biological Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in complex biological environments. nih.gov MD simulations are a powerful tool for understanding how a potential drug molecule, such as this compound, might bind to and interact with a protein target. acs.orgnih.gov

MD simulations model the movements and interactions of all atoms in a system, including the ligand, the protein, and surrounding water molecules. For a fluorinated ligand like this compound, MD can reveal crucial details about the binding process:

Binding Pose: Simulations can predict the most stable orientation of the ligand within the protein's binding site.

Key Interactions: They can identify specific interactions, such as hydrogen bonds between the ligand's carboxylate group and protein residues, or interactions involving the fluorine atoms. Organic fluorine can act as a weak hydrogen bond acceptor and can also interact favorably with aromatic groups on protein side chains. nih.gov

Role of Water: MD simulations can elucidate the role of water molecules in mediating or competing with the protein-ligand interaction. Fluorine substituents can structure water networks in a binding pocket, which can entropically stabilize the bound complex. nih.gov

Conformational Changes: These simulations show how the protein and ligand may change their shapes to accommodate each other, a concept known as "induced fit."

By providing an atomic-level movie of the interaction, MD simulations help rationalize the binding affinity and selectivity of fluorinated molecules, guiding the design of more potent and specific therapeutic agents.

Table 2: Potential Interactions of this compound in a Protein Binding Site Investigated by MD Simulations

| Molecular Feature | Potential Interaction Type | Interacting Partner in Protein |

|---|---|---|

| Carboxylic Acid Group | Ionic Bonding, Hydrogen Bonding | Positively charged residues (e.g., Arginine, Lysine), polar residues (e.g., Serine, Threonine) |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Fluorine Atoms | Weak Hydrogen Bonding, Dipole-Dipole Interactions, Halogen Bonding | Backbone amides, polar side chains, other aromatic rings |

| Entire Molecule | van der Waals forces | Various residues within the binding pocket |

Prediction of Binding Modes for Potential Ligands and Derivatives

The prediction of how a ligand binds to a protein target is a cornerstone of computational drug design. For derivatives of fluorophenylacetic acid, molecular docking studies are employed to elucidate their potential binding modes within the active sites of enzymes. The fluorine atoms on the parent compound, this compound, are known to enhance binding affinity through increased electronegativity and the potential for forming new hydrogen bond interactions. acs.org

In studies on related compounds, such as derivatives of 4-fluorophenylacetic acid, docking simulations have been used to explore probable binding modes in targets like tyrosine kinases. ijpsonline.com These simulations predict how the molecule orients itself to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's binding pocket. For example, docking results for acryloyllysine piperazides incorporating a 4-fluorophenylacetyl moiety suggest that the presence of substituents on the phenyl ring can induce different binding modes compared to unsubstituted derivatives. hzdr.de This highlights the sensitivity of binding orientation to small structural changes.

Table 1: Predicted Binding Interactions for Related Fluorophenylacetic Acid Derivatives

| Ligand Class | Protein Target | Predicted Key Interactions | Computational Tool | Source |

|---|---|---|---|---|

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-fluorophenyl)acetamide derivatives | Abl and Src Tyrosine Kinases | Binding modes and interactions compared to known inhibitors like imatinib (B729) and dasatinib. | ArgusLab 4.0 | ijpsonline.com |

| Acryloyllysine piperazides with 4-fluorophenylacetyl moiety | Transglutaminase 2 (TGase 2) | Interactions with key residues like Arg317; binding mode influenced by phenyl ring substitutions. | Not Specified | hzdr.de |

| Azetidin-2-one based compounds with 4-fluorophenylacetic acid precursors | Monoacylglycerol Lipase (B570770) (MAGL) | Clarification of binding mode through docking and X-ray crystallography, confirming covalent modification. | Not Specified | acs.org |

Conformational Analysis and Protein-Ligand Docking Studies

Conformational analysis determines the three-dimensional shape and flexibility of a molecule, which are critical for its interaction with a biological target. The introduction of fluorine can significantly alter the conformational preferences of a molecule, thereby affecting its binding affinity. Following conformational analysis, protein-ligand docking is used to predict the binding pose and affinity of a ligand to a protein.

For instance, molecular docking studies on new monoacylglycerol lipase (MAGL) inhibitors derived from 4-fluorophenylacetic acid helped to confirm their binding mode. acs.org These studies, often validated with X-ray crystal structures, provide a detailed picture of the ligand-protein complex at an atomic level. acs.org The process involves scoring functions that rank different binding poses based on calculated free energies of binding. In one study, derivatives of 4-fluorophenylacetic acid were docked into Abl and C-Src tyrosine kinases, and the resulting binding free energies were calculated to estimate their inhibitory potency. ijpsonline.com The compound with a 3-chloro substitution showed the highest calculated binding free energy for Abl tyrosine kinase, suggesting a strong interaction. ijpsonline.com Such studies demonstrate that even subtle changes to the molecular structure can significantly impact binding affinity, a principle that is fundamental to optimizing lead compounds in drug discovery. ijpsonline.comacs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are essential disciplines for systematically analyzing the large datasets generated in chemical biology and drug discovery. These approaches aim to build mathematical models that correlate chemical structure with biological activity, enabling the prediction of properties for novel compounds.

Predictive Modeling of Biological Activities for New Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biological activities of new chemical entities. researchgate.net These models are built by finding a mathematical relationship between the chemical structures of a series of compounds and their measured biological effects. researchgate.net

While specific QSAR models for this compound were not found, studies on related fluorinated and non-fluorinated carboxylic acids illustrate the approach. For a series of 1,3,4-thiadiazole (B1197879) derivatives, 2D-QSAR models were developed to predict antiproliferative activity against cancer cell lines. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, and topological), to build a regression equation. The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (r²) and the cross-validated coefficient (q²), which measure the model's ability to fit the data and its predictive power, respectively. researchgate.net A robust QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net

Table 2: Example of QSAR Model Statistics for Antiproliferative Agents

| Compound Series | Biological Activity | Model Type | r² (Goodness of Fit) | q² (Predictive Ability) | Key Descriptor Types | Source |

|---|---|---|---|---|---|---|

| 1,3,4-Thiadiazole tethered coumarin (B35378) derivatives | Antiproliferative (pIC₅₀) | 2D-QSAR (Multiple Linear Regression) | 0.93 | 0.92 | Topological and electronic descriptors (e.g., AATS4v, AATS1p) | researchgate.net |

| Quinolones | Antibacterial (vs. E. coli) | Linear Discriminant Analysis (LDA) | N/A (Classification Model) | N/A (Classification Model) | Topological indices | ceu.es |

Data Mining and Analysis of Structure-Activity Relationships

Data mining and the analysis of structure-activity relationships (SAR) involve sifting through chemical and biological data to identify key structural features that govern a compound's activity. acs.org This approach helps to build a qualitative understanding that complements quantitative QSAR models. The analysis of fluorinated compounds is an active area of research, as fluorine substitution can have profound but complex effects on physicochemical properties like acidity (pKa) and lipophilicity (logD). nih.govescholarship.org

Studies on perfluorinated carboxylic acids (PFAs), for example, have revealed clear structure-activity relationships. An analysis of cytotoxicity in human colon carcinoma cells showed that the biological effect was directly dependent on the length of the fluorocarbon chain, with toxicity increasing up to a certain chain length before leveling off. researchgate.net In another example, SAR analysis of STAT3 inhibitors based on a carboxylic acid scaffold revealed that replacing the benzene (B151609) ring of the aromatic carboxylic acid with heterocyclic rings consistently decreased potency. nih.gov These types of analyses, which connect specific structural modifications to changes in biological outcomes, are crucial for guiding the design of more effective and selective molecules.

Table 3: Examples of Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Variation | Observed Effect on Biological Activity | Source |

|---|---|---|---|

| Perfluorinated Carboxylic Acids (PFAs) | Elongation of the fluorocarbon chain (C6 to C14) | Increased cytotoxicity against HCT116 cells. | researchgate.net |

| Carboxylic acid-based STAT3 inhibitors | Replacement of phenyl ring with heterocycles (pyridine, oxazole) | Greatly reduced inhibitory activity. | nih.gov |

| Carboxylic acid-based STAT3 inhibitors | Isosteric replacement of 4-substituted benzoic acid with 3-substituted phenylacetic acid | Remarkably decreased inhibitory activity. | nih.gov |

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-(4-fluorophenyl)acetamide derivatives | Substitution with electron-withdrawing groups (e.g., Cl) on the benzyl (B1604629) ring | Higher cytotoxic activity against MCF-7 cancer cells compared to other substitutions. | ijpsonline.com |

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Selective Synthetic Routes

The efficient and selective synthesis of complex fluorinated molecules like 2,2-Difluoro-2-(4-fluorophenyl)acetic acid is a primary objective for chemists. Future research is focused on developing more direct, atom-economical, and stereoselective methods to overcome the limitations of existing multi-step procedures.

One promising avenue is the advancement of C-H functionalization. Direct, late-stage fluorination and carboxylation of readily available precursors would represent a significant leap forward. Research into boron-catalyzed α-C–H fluorination of aryl acetic acids has shown potential for obtaining α-fluoro aryl acetic acids in a single step with high yields. rsc.org Adapting such methodologies for difluorination remains a key challenge. Another approach involves the development of novel reagents. For instance, trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate has been identified as a versatile and highly efficient difluorocarbene source for the synthesis of difluorocyclopropane compounds, a related structural motif. orgsyn.org

Future synthetic strategies will likely focus on convergent pathways that build the molecule from smaller, readily accessible fluorinated fragments. This could involve novel coupling reactions that efficiently form the key carbon-carbon bond between the difluoroacetic acid unit and the 4-fluorophenyl ring. A patent for preparing fluorophenylacetic acids highlights a method involving a diazotising addition reaction followed by hydrolysis, which aims for milder reaction conditions and suitability for large-scale production. google.com

Exploration of New Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives with tailored properties. The strong carbon-fluorine bond presents a significant challenge, and the development of new catalytic systems for its selective activation and transformation is a major area of research.

Transition metal catalysis is at the heart of this exploration. Recent advances show that metals like nickel, palladium, and copper are effective in catalyzing the functionalization of gem-difluoroalkenes, which are related precursors. nih.govresearchgate.net These reactions often proceed through pathways like β-fluoride elimination or C-F bond activation to generate valuable monofluorinated products or other functionalized molecules. nih.gov For instance, nickel complexes have been shown to be efficient precatalysts for the hydrodefluorination of fluorinated pyridines under mild conditions. chemrxiv.org Furthermore, single-atom catalysts, such as platinum on silicon carbide, are emerging as highly efficient systems for C-F bond activation, a process critical for modifying fluorinated compounds. osti.gov

Photoredox catalysis offers a metal-free alternative for C-F bond functionalization. This environmentally benign approach can mediate reactions like the amination and heteroarylation of gem-difluoroalkenes under mild conditions. rsc.org Researchers are also investigating the use of dimolybdate anions in the gas phase for C-F bond activation of molecules like trifluoroacetic acid, which could inspire new condensed-phase catalytic cycles. nih.gov

| Catalytic Approach | Catalyst Type | Key Transformation | Potential Advantage |

| Transition Metal Catalysis | Nickel, Palladium, Copper Complexes | C-F Bond Activation, Cross-Coupling | High efficiency and selectivity |

| Single-Atom Catalysis | Platinum on Silicon Carbide (Pt1/SiC) | Hydrodefluorination (C-F to C-H) | Maximized catalytic sites, high activity |

| Photocatalysis | Organic Dyes (Metal-Free) | Amination, Heteroarylation | Environmentally benign, mild conditions |

| Anion Catalysis | Dimolybdate Anions [Mo2O6(F)]- | C-F Bond Activation | Novel gas-phase mechanistic insights |

Expansion into Emerging Therapeutic Areas and Advanced Materials

The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Consequently, derivatives of this compound are being explored for a range of new therapeutic applications. While specific drug targets are often proprietary, the gem-difluoroaryl acetic acid motif is a known pharmacophore in various bioactive molecules. Research is likely to target areas where enhanced lipophilicity and metabolic stability are crucial, such as in oncology, neurodegenerative diseases, and infectious diseases. For example, fluorinated nucleoside analogs have shown promise as potential antiviral agents. nih.gov

In the realm of materials science, the unique properties of fluorinated compounds—such as high thermal stability, chemical resistance, and low surface energy—are highly sought after. core.ac.uk Derivatives of this compound could be used as monomers or additives in the synthesis of advanced polymers and coatings. These materials could find applications in creating hydrophobic and oleophobic surfaces, high-performance lubricants, and advanced dielectrics for electronics. The ability to precisely tune the properties of these materials by functionalizing the aromatic ring or the carboxylic acid group makes this compound a versatile building block for future material design.

Scalable and Industrial Production Methodologies

The transition from laboratory-scale synthesis to cost-effective and safe industrial production is a critical hurdle for any commercially viable chemical. For this compound, future research will focus on developing robust, scalable, and sustainable manufacturing processes.

Current challenges in the production of similar fluorophenylacetic acids include the high cost of raw materials and the use of hazardous reagents or heavy metal catalysts that pose disposal problems. google.com Future methodologies will likely move towards continuous flow chemistry. Autonomous self-optimizing flow reactors can enhance yield, minimize waste, and allow for real-time adjustments of reaction parameters, leading to more efficient and safer production. semanticscholar.org

Patents for related compounds suggest pathways that are more amenable to industrial scale-up. For instance, a method for producing 2,4-difluorobenzylamine, a related building block, starts from the readily available m-difluorobenzene and proceeds via a carbonylation reaction, a process that is often suitable for industrial implementation. google.com Similarly, processes that utilize simple hydrolysis steps, as opposed to complex reductions or oxidations, are being developed for fluorophenylacetic acids. google.comgoogle.com The development of enzyme-catalyzed processes, such as the use of arylmalonate decarboxylase for the asymmetric synthesis of (R)-α-fluorophenylacetic acid, also represents a green and scalable alternative to traditional chemical methods. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2-difluoro-2-(4-fluorophenyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via fluorination of a phenylacetic acid precursor using reagents like diethylaminosulfur trifluoride (DAST) or its analogs under anhydrous conditions. Key parameters include temperature control (0–40°C), solvent choice (e.g., dichloromethane or THF), and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Critical Data : Yield optimization requires balancing fluorination efficiency with side reactions (e.g., over-fluorination or decomposition). For example, DAST-mediated fluorination at 0°C achieves ~65% yield, while elevated temperatures reduce selectivity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves the spatial arrangement of fluorine atoms and the planarity of the aromatic ring.

- NMR spectroscopy : NMR (δ ~-120 ppm for CF) and NMR (δ 7.2–7.8 ppm for aromatic protons) confirm substitution patterns.

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (CHFO) .

Q. What are the primary chemical reactions involving this compound, and how are they optimized?

- Methodological Answer :

- Esterification : React with alcohols (e.g., methanol) under acid catalysis (HSO) at reflux.

- Nucleophilic substitution : Fluorine atoms can be replaced by amines or thiols in polar aprotic solvents (DMF, DMSO) with KCO as a base.

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces nitro derivatives to amino analogs .

Advanced Research Questions